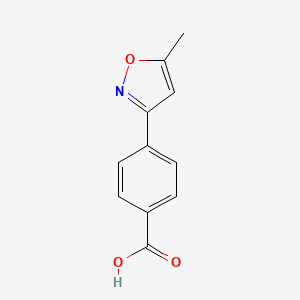

4-(5-methyl-3-isoxazolyl)Benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methyl-1,2-oxazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-6-10(12-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBIWUOPXGTSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286954 | |

| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231244-44-2 | |

| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231244-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-methyl-3-isoxazolyl)Benzoic Acid: Structure, Properties, and Potential Applications

Introduction

4-(5-methyl-3-isoxazolyl)benzoic acid is a heterocyclic carboxylic acid. Its structure, featuring a benzoic acid moiety attached to a 5-methylisoxazole ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The isoxazole core is a key feature in numerous pharmaceuticals, and the benzoic acid group provides a handle for further chemical modifications. This document outlines the predicted chemical structure, properties, a plausible synthetic route, and potential biological significance of this compound, drawing parallels from closely related analogues.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a 5-methylisoxazol-3-yl group at position 4.

Molecular Formula: C₁₁H₉NO₃

Molecular Weight: 203.19 g/mol

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound, estimated from data available for structurally similar compounds.

| Property | Predicted Value | Reference Compound(s) |

| Appearance | White to off-white solid | General property of similar aromatic carboxylic acids |

| Melting Point (°C) | >200 (Decomposition may occur) | High melting points are common for aromatic carboxylic acids |

| Boiling Point (°C) | Not available (likely to decompose) | --- |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol | General solubility of benzoic acid derivatives |

| pKa | ~4-5 | Similar to benzoic acid and its derivatives |

| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the isoxazole and benzoic acid moieties |

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned through the reaction of a substituted acetophenone with an appropriate reagent to form the isoxazole ring, followed by oxidation of a methyl group to the carboxylic acid. A common method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Synthesis of the Enaminone Intermediate: 4-Acetylbenzoic acid is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent, such as toluene or xylene, and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate.

-

Synthesis of this compound: The crude enaminone intermediate is dissolved in a suitable solvent like ethanol or acetic acid. An aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or sodium hydroxide, is added to the mixture. The reaction is then heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the product is precipitated by the addition of water, filtered, washed, and can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathways

Many isoxazole-containing compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, several COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature an isoxazole core. Given the structural similarity of this compound to these compounds, it is plausible that it could exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Potential inhibition of the COX-2 signaling pathway.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, its chemical structure allows for informed predictions regarding its properties, synthesis, and potential biological activities. The presence of the isoxazole and benzoic acid moieties makes it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential scaffold for the development of novel therapeutic agents. The synthetic route and potential biological targets outlined in this guide provide a solid foundation for future research and development efforts.

An In-Depth Technical Guide on the Physicochemical Characteristics of 4-(5-methyl-3-isoxazolyl)Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-3-isoxazolyl)Benzoic acid is a heterocyclic carboxylic acid. Its structure, featuring both a benzoic acid moiety and a methyl-substituted isoxazole ring, suggests potential applications in medicinal chemistry and materials science. The isoxazole ring is a common scaffold in various pharmacologically active compounds, and the benzoic acid group provides a handle for further chemical modifications and can influence solubility and pharmacokinetic properties. This technical guide provides an overview of the predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its analysis.

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be used as estimations pending experimental verification.

| Property | Predicted Value | Unit |

| Molecular Weight | 203.19 | g/mol |

| Melting Point | Not available | °C |

| Boiling Point | Not available | °C |

| pKa (acidic) | 4.1 (strongest) | |

| Solubility | Not available | mg/L |

| LogP | 2.1 |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The apparatus is heated, and the temperature is monitored.

-

Observation: The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Apparatus: A pH meter with a calibrated electrode and a burette.

-

Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Procedure: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of the lipophilicity of a compound and its preference for a nonpolar (octanol) versus a polar (water) phase.

Methodology: Shake-Flask Method

-

Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

Sample Analysis: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).

Visualized Workflows

The following diagrams illustrate logical workflows relevant to the study of this compound.

Caption: Experimental workflow for the synthesis and physicochemical characterization.

Caption: Logical workflow for hypothetical signaling pathway analysis.

An In-depth Technical Guide on the Initial Synthesis Pathways for 4-(5-methyl-3-isoxazolyl)Benzoic Acid

Introduction:

4-(5-methyl-3-isoxazolyl)benzoic acid is a key heterocyclic compound, serving as a crucial building block in medicinal chemistry and drug development. The isoxazole moiety is a prominent feature in numerous pharmacologically active agents, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[1] The strategic placement of the benzoic acid group provides a handle for further functionalization, making it a valuable intermediate for creating diverse molecular libraries. This technical guide outlines two primary retrosynthetic approaches for the initial synthesis of this target molecule, providing detailed experimental protocols, quantitative data, and visual pathway diagrams for researchers and scientists in the field.

Pathway 1: Isoxazole Ring Construction via Cyclocondensation

This approach is a classical and robust method for forming the isoxazole ring. The core strategy involves synthesizing a 1,3-dicarbonyl derivative of benzoic acid, which then undergoes a cyclocondensation reaction with hydroxylamine to yield the target heterocyclic structure.

Caption: Pathway 1: Isoxazole synthesis via 1,3-dicarbonyl cyclocondensation.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Claisen Condensation | Sodium hydride | THF | 25-60 | 4 | ~75-85 | General |

| 2 | Cyclocondensation | Hydroxylamine HCl, KOH | Ethanol | Reflux | 12 | ~45-65 | [2] |

| 3 | Ester Hydrolysis | NaOH, HCl | Water/Methanol | Reflux | 3-5 | >90 | General |

Experimental Protocols

Step 1: Synthesis of Methyl 4-(3-oxobutanoat)benzoate (β-keto ester)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

After the initial addition, ethyl acetate (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(5-methyl-3-isoxazolyl)benzoate

-

The crude methyl 4-(3-oxobutanoat)benzoate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in ethanol.[2]

-

To this solution, an aqueous solution of potassium hydroxide (40%, 5 mL per 10 mmol of chalcone-equivalent) is added.[2]

-

The mixture is heated to reflux and maintained for 12 hours, with reaction progress monitored by TLC.[2]

-

After cooling to room temperature, the reaction mixture is poured into crushed ice and extracted with diethyl ether or ethyl acetate.[2]

-

The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude product.

-

Purification is achieved via column chromatography on silica gel to afford pure methyl 4-(5-methyl-3-isoxazolyl)benzoate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

-

Methyl 4-(5-methyl-3-isoxazolyl)benzoate (1.0 eq) is suspended in a mixture of methanol and 2M aqueous sodium hydroxide solution.

-

The mixture is heated to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

-

The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.

-

The solution is acidified to pH 2-3 by the dropwise addition of concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern synthetic approach involves the creation of the key C-C bond between the pre-formed isoxazole and benzoic acid rings. This is a highly efficient and versatile method, allowing for late-stage introduction of the benzoic acid moiety. The strategy relies on coupling a halogenated isoxazole with a boronic acid derivative of benzene.

Caption: Pathway 2: Synthesis via Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

| Step | Reaction | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2 | Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | DME/H₂O | 80-100 | 2-12 | 85-99 | [3][4] |

| 2 | Suzuki Coupling (Alternative) | Pd/C (ligand-free) | K₂CO₃ | Ethanol/H₂O | Room Temp | 0.5-2 | 89-99 | [5] |

Experimental Protocol

Step 2: Synthesis of this compound

-

In a round-bottomed flask, 3-bromo-5-methylisoxazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) are combined.[3]

-

A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or a ligand-free catalyst like Pd/C, is added.[4][5]

-

The flask is evacuated and backfilled with a nitrogen or argon atmosphere (this may not be necessary for robust catalysts like Pd/C).[5]

-

A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water or ethanol/water), is added.[3][5]

-

The reaction mixture is heated to 80-100 °C (or stirred at room temperature if using a highly active catalyst system) and stirred for the required duration (0.5 to 12 hours), monitoring progress by TLC or LC-MS.[3][5]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is washed with ethyl acetate to remove non-polar impurities.

-

The aqueous layer is then acidified with 1M HCl to a pH of 2-3, causing the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound.

Disclaimer: The provided experimental protocols are based on established chemical principles and literature precedents for similar transformations.[2][3][5] Researchers should adapt these procedures as necessary and conduct all experiments with appropriate safety precautions in a controlled laboratory setting.

References

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Predicted Biological Activity of 4-(5-methyl-3-isoxazolyl)benzoic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the biological activity of 4-(5-methyl-3-isoxazolyl)benzoic acid based on the known activities of structurally related compounds. To date, no direct experimental studies on the biological effects of this specific molecule have been published in the available scientific literature. The information presented herein is intended for research and informational purposes only and should be validated by appropriate experimental studies.

Executive Summary

This technical guide explores the predicted biological activities of this compound, a novel small molecule with potential therapeutic applications. Lacking direct experimental data, this paper synthesizes information from published studies on structurally analogous compounds containing isoxazole and benzoic acid moieties. Based on this analysis, this compound is predicted to exhibit inhibitory activity against key enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs). Furthermore, potential roles as a VLA-4 antagonist and an inhibitor of steroid 5 alpha-reductase are considered. This document provides a comprehensive overview of these predicted activities, proposes potential mechanisms of action, and outlines detailed hypothetical experimental protocols for future validation.

Molecular Structure and Physicochemical Properties

IUPAC Name: 4-(5-methyl-1,2-oxazol-3-yl)benzoic acid

Chemical Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| pKa | 4.0 ± 0.1 |

| LogP | 2.5 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Predicted Biological Activities and Potential Therapeutic Targets

The biological activities of this compound are predicted based on the established pharmacology of its core structural components: the 5-methyl-isoxazole ring and the benzoic acid group.

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of isoxazole are well-established as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, the drug Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a selective COX-2 inhibitor. The structural similarity of this compound to such compounds suggests a high probability of COX-2 inhibitory activity.

Predicted Mechanism of Action: The isoxazole moiety is predicted to bind to the active site of the COX-2 enzyme, inhibiting the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Anticancer Activity via Carbonic Anhydrase Inhibition

Several compounds containing a methyl-isoxazole moiety have demonstrated inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is involved in the regulation of pH in the tumor microenvironment, and its inhibition is a promising strategy for cancer therapy.

Predicted Mechanism of Action: The isoxazole and benzoic acid groups may interact with the zinc ion and active site residues of carbonic anhydrase IX, disrupting its catalytic activity and leading to an increase in the acidity of the tumor microenvironment, which can suppress tumor growth and metastasis.

Potential as a VLA-4 Antagonist

Benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated for the treatment of inflammatory and autoimmune diseases.

Predicted Mechanism of Action: The benzoic acid portion of the molecule may interact with the binding site of VLA-4, preventing its interaction with its ligand, VCAM-1, and thereby inhibiting leukocyte adhesion and transmigration to sites of inflammation.

Inhibition of Steroid 5 alpha-reductase

Non-steroidal inhibitors of steroid 5 alpha-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone, have been developed from benzoic acid derivatives. Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia and androgenic alopecia.

Predicted Mechanism of Action: this compound may act as a competitive inhibitor of steroid 5 alpha-reductase, preventing the binding of testosterone and reducing the production of dihydrotestosterone.

Summary of Predicted Biological Activities and Supporting Evidence

| Predicted Biological Activity | Potential Molecular Target | Supporting Evidence from Structurally Similar Compounds | Reference |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (Valdecoxib) is a selective COX-2 inhibitor. | |

| Anticancer | Carbonic Anhydrase IX (CA IX) | Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate shows potential as a CA IX inhibitor. | |

| Anti-inflammatory / Autoimmune | Very Late Antigen-4 (VLA-4) | A series of benzoic acid derivatives have been synthesized as VLA-4 antagonists. | |

| Endocrine Modulation | Steroid 5 alpha-reductase | 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives are non-steroidal inhibitors of steroid 5 alpha-reductase. |

Proposed Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway for COX-2 Inhibition

Caption: Predicted inhibitory effect on the COX-2 signaling pathway.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

Caption: Workflow for determining in vitro COX-2 inhibitory activity.

Detailed Hypothetical Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and celecoxib in the assay buffer.

-

In a 96-well plate, add 10 µL of the diluted test compound or control to the appropriate wells.

-

Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Carbonic Anhydrase IX Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human carbonic anhydrase IX.

Materials:

-

Recombinant human CA IX enzyme

-

4-Nitrophenyl acetate (substrate)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.

-

Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.

-

Add 140 µL of the assay buffer to each well.

-

Add 20 µL of the CA IX enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of 4-nitrophenyl acetate solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.

-

Calculate the rate of the enzymatic reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value for the test compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound possesses promising biological activities, particularly as an anti-inflammatory and anticancer agent. The predicted inhibitory effects on COX-2 and carbonic anhydrase IX warrant further investigation. The proposed experimental protocols provide a clear roadmap for the in vitro validation of these predicted activities. Future research should focus on the synthesis of this compound and the subsequent execution of these and other relevant biological assays to fully elucidate its therapeutic potential. Further derivatization of this core structure could also lead to the development of more potent and selective drug candidates.

Literature review on the therapeutic potential of isoxazole derivatives

Abstract: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive review of the current landscape of isoxazole derivatives in drug discovery, focusing on their mechanisms of action, structure-activity relationships, and therapeutic applications. We present quantitative biological data in structured tables, detail key experimental protocols, and visualize complex signaling pathways and workflows to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Isoxazole Derivatives

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among them, the isoxazole moiety has garnered substantial attention due to its versatile biological activity and its presence in several clinically approved drugs, such as the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressive leflunomide.[2][3][4] The isoxazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions contribute to its success as a pharmacophore.[4] Recent advances in synthetic chemistry have enabled the creation of extensive libraries of isoxazole derivatives, facilitating the exploration of their therapeutic potential against a multitude of diseases.[5][6][7] This review will delve into the most significant findings in the field, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity of Isoxazole Derivatives

The development of novel anticancer agents is a primary focus of modern drug discovery. Isoxazole derivatives have emerged as a promising class of compounds that can disrupt various oncogenic processes.[8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes to the induction of apoptosis and the suppression of tumor cell migration.[9][10]

Mechanism of Action and Signaling Pathways

Isoxazole derivatives exert their anticancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.

-

Kinase Inhibition: Many derivatives are designed as small molecule inhibitors of protein kinases, which are often dysregulated in cancer.[8] A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) whose overactivity drives proliferation in many cancers.[11] Compounds have been developed that show potent EGFR-TK inhibitory activity.[11] Another critical pathway is the PI3K/Akt signaling cascade, which regulates cell survival and proliferation. Isoxazole derivatives have been shown to modulate this pathway, for instance by activating Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization of β-catenin and downstream effects on gene expression.[12]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Several 3,4,5-trisubstituted isoxazole scaffolds have shown potent HSP90 inhibitory activity.[2][10]

-

Apoptosis Induction: A significant number of isoxazole compounds trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the levels of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11]

-

Hypoxia-Inducible Factor (HIF)-1α Inhibition: In the low-oxygen environment of solid tumors, the transcription factor HIF-1α promotes angiogenesis and metastasis. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, demonstrating potential to curb tumor progression.[13]

Caption: Key anticancer mechanisms of isoxazole derivatives.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of isoxazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-functionalized chromene | A549 (Lung) | <12 | [1] |

| Isoxazole-functionalized chromene | COLO 205 (Colon) | <12 | [1] |

| Dihydropyrazole 45 | A549 (Lung) | 2 ± 1 | [3] |

| Dihydropyrazole 39 | MCF-7 (Breast) | 4 ± 1 | [3] |

| Tyrosol-derived isoxazole 4b | U87 (Glioblastoma) | 42.8 | [14] |

| Tyrosol-derived isoxazole 4c | U87 (Glioblastoma) | 67.6 | [14] |

| Compound 25a | HepG2 (Liver) | 6.38 ± 0.4 | [11] |

| Compound 25a | MCF-7 (Breast) | 7.21 ± 0.5 | [11] |

| Compound 25a | HCT-116 (Colon) | 8.16 ± 0.6 | [11] |

| Compound 4b | HepG2 (Liver) | 7.25 ± 0.5 | [11] |

| Benzo[d]isoxazole 15 | HEK293T (HIF-1α assay) | 0.024 | [13] |

| Benzo[d]isoxazole 31 | HEK293T (HIF-1α assay) | 0.024 | [13] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]

Mechanism of Action

The anti-inflammatory effects of many isoxazole compounds are linked to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation. This is achieved by blocking the active site of COX enzymes. Some derivatives show selectivity for COX-2 over COX-1, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Other anti-inflammatory mechanisms include the inhibition of lipoxygenase (LOX) and the modulation of inflammatory signaling pathways.[15]

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. espublisher.com [espublisher.com]

- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

- 13. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(5-methyl-3-isoxazolyl)benzoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of public experimental data, this document focuses on a qualitative assessment of its expected solubility, detailed experimental protocols for its determination, and an introduction to computational prediction methods.

Predicted Solubility Profile

An understanding of a compound's solubility is crucial for its development as a therapeutic agent, influencing everything from formulation to bioavailability. The structure of this compound—featuring both a hydrophobic bicyclic aromatic system and a polar carboxylic acid group—suggests a nuanced solubility profile.

Qualitative Assessment:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be highly pH-dependent. In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble. As the pH increases, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: The molecule's aromatic character, conferred by the benzoic acid and isoxazole rings, indicates a likelihood of solubility in a range of organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule. Alcohols like ethanol and methanol may also serve as suitable solvents. Solubility in nonpolar solvents like hexane is expected to be limited.

Computational Prediction of Solubility:

In the absence of experimental data, computational models provide a valuable tool for estimating solubility. Quantitative Structure-Activity Relationship (QSAR) models and software platforms like ACD/Labs Percepta and SwissADME can predict solubility based on the molecule's chemical structure.[1][2][3][4] These tools utilize algorithms that analyze various molecular descriptors, such as logP (lipophilicity), polar surface area, and hydrogen bond donors/acceptors, to provide an estimated solubility value in different solvents.[5][6]

Table 1: Predicted Physicochemical Properties Influencing Solubility

| Property | Predicted Value/Characteristic | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | Likely to be moderately high | Indicates a preference for lipophilic environments, suggesting better solubility in organic solvents over water. |

| pKa (Acid Dissociation Constant) | Estimated to be in the acidic range (typical for benzoic acids) | Confirms pH-dependent aqueous solubility. The compound will be more soluble at pH values above its pKa. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Can participate in hydrogen bonding with protic solvents. |

| Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) | Can accept hydrogen bonds from protic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are standard laboratory protocols for assessing the solubility of a compound like this compound.

Equilibrium Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Quantification: The solubility is expressed in units such as mg/mL, mol/L, or as a percentage by weight.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

Methodology (Example: Miniaturized Shake-Flask):

-

Dispensing: A small, fixed amount of the compound is dispensed into the wells of a microtiter plate.

-

Solvent Addition: A range of different solvents or solvent mixtures are added to the wells.

-

Mixing and Equilibration: The plate is sealed and agitated to facilitate dissolution.

-

Analysis: The concentration of the dissolved compound in each well is determined using automated analytical systems, often involving direct UV-Vis absorbance readings of the solution.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Caption: High-Throughput Solubility Screening Workflow.

References

- 1. Computational aqueous solubility prediction for drug-like compounds in congeneric series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(5-methyl-3-isoxazolyl)benzoic acid, a key intermediate in pharmaceutical research. The synthesis is a three-step process commencing with the Fischer esterification of 4-acetylbenzoic acid, followed by a Claisen condensation to form a β-diketone intermediate, and culminating in a cyclization reaction with hydroxylamine hydrochloride and subsequent hydrolysis to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted isoxazoles are a prominent class of heterocyclic compounds that are integral to the development of various therapeutic agents. The title compound, this compound, serves as a crucial building block in medicinal chemistry. The synthetic route outlined herein is a robust and efficient method for the preparation of this valuable molecule.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetylbenzoate

This initial step involves the protection of the carboxylic acid functionality of 4-acetylbenzoic acid via Fischer esterification to prevent interference in the subsequent Claisen condensation.

Materials:

-

4-Acetylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask, dissolve 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) in 750 mL of anhydrous methanol.[1]

-

Carefully add concentrated sulfuric acid (1.6 mL) dropwise to the solution.[1]

-

Attach a reflux condenser and heat the mixture to 70°C for 8 hours.[1]

-

After cooling to room temperature, remove the methanol using a rotary evaporator.[1]

-

Dissolve the resulting solid in 400 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 150 mL of saturated sodium bicarbonate solution (3 times) and 150 mL of brine (1 time).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.[1]

Step 2: Synthesis of Methyl 4-(1,3-dioxobutanoyl)benzoate

This step employs a Claisen condensation reaction to form the β-diketone, a key intermediate for the isoxazole ring formation.

Materials:

-

Methyl 4-acetylbenzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Ice bath

Procedure:

-

In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).

-

To this solution, add ethyl acetate (e.g., 10.4 mL, 0.1 mol).

-

Add a solution of methyl 4-acetylbenzoate (e.g., 17.8 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes while stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 4-5.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone, methyl 4-(1,3-dioxobutanoyl)benzoate. The product can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step involves the cyclization of the β-diketone with hydroxylamine to form the isoxazole ring, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 4-(1,3-dioxobutanoyl)benzoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with a reflux condenser

Procedure: Part A: Cyclization

-

Dissolve the crude methyl 4-(1,3-dioxobutanoyl)benzoate (e.g., 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.

-

Add hydroxylamine hydrochloride (e.g., 7.6 g, 0.11 mol) to the solution.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield crude methyl 4-(5-methyl-3-isoxazolyl)benzoate.

Part B: Hydrolysis

-

To the crude methyl 4-(5-methyl-3-isoxazolyl)benzoate, add a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in a mixture of water (50 mL) and methanol (50 mL).[2]

-

Heat the mixture to reflux for 4 hours.[2]

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.[2]

-

Filter the white precipitate, wash with cold water, and dry to obtain the final product, this compound.

Data Presentation

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |

| Methyl 4-acetylbenzoate | 1 | C₁₀H₁₀O₃ | 178.18 | >90 | 93-96 | ¹H NMR data available.[3] |

| Methyl 4-(1,3-dioxobutanoyl)benzoate | 2 | C₁₂H₁₀O₅ | 234.21 | 70-80 | - | - |

| Methyl 4-(5-methyl-3-isoxazolyl)benzoate | 3A | C₁₂H₁₁NO₃ | 217.22 | 85-95 (for cyclization) | - | - |

| This compound | 3B | C₁₁H₉NO₃ | 203.19 | >90 (for hydrolysis) | ~222 (dec.) | ¹H and ¹³C NMR data available for similar structures.[4][5] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship of Synthesis)

Caption: Logical progression of the synthesis of this compound.

References

Application Notes & Protocols for the Quantification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 4-(5-methyl-3-isoxazolyl)benzoic acid. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds such as this compound. The following protocol is a recommended starting point.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from potential impurities. A starting point could be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely to provide good sensitivity. A DAD can be used to determine the optimal wavelength.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: The sample preparation will depend on the matrix. For API analysis, dissolve the sample in the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

-

Data Presentation: HPLC-UV Method Validation Parameters (Template)

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | To be determined | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Experimental Workflow for HPLC Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for quantification in complex biological matrices, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for rapid analysis.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

-

Gradient Elution: A fast gradient is typically used.

-

0-0.5 min: 2% B

-

0.5-2.5 min: 2% to 98% B

-

2.5-3.0 min: 98% B

-

3.1-4.0 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid moiety, but positive mode should also be evaluated.

-

Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode. Product ions for MRM transitions need to be determined by infusing a standard solution of the analyte.

-

Example MRM Transition (to be determined experimentally):

-

Q1 (m/z) -> Q3 (m/z)

-

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

-

-

Standard and Sample Preparation:

-

Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.

-

Sample Preparation: For biological samples (e.g., plasma, urine), protein precipitation with acetonitrile followed by centrifugation is a common and effective sample preparation technique. The supernatant can then be diluted and injected.

-

Data Presentation: LC-MS/MS Method Validation Parameters (Template)

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range (ng/mL) | To be determined | 0.1 - 100 |

| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise ratio of 3:1 | 0.03 |

| Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise ratio of 10:1 | 0.1 |

| Accuracy (% Recovery) | 85.0% - 115.0% | 97.2% |

| Precision (% RSD) | ≤ 15.0% (≤ 20% at LOQ) | < 10% |

| Matrix Effect | To be assessed | Within acceptable limits |

| Stability | To be assessed | Stable under defined conditions |

Logical Workflow for LC-MS/MS Sample Analysis

Signaling Pathways and Logical Relationships

In the context of drug development, the quantification of a compound like this compound is a critical step within a larger framework. The diagram below illustrates the relationship between bioanalytical method validation and its application in pharmacokinetic studies.

Relationship between Method Validation and Pharmacokinetic Studies

Disclaimer: The protocols and validation data presented herein are intended as a starting point and a guide. It is essential that researchers and scientists perform their own method development, optimization, and validation to ensure the methods are suitable for their specific application and meet all regulatory requirements.

Application Notes and Protocols for 4-(5-methyl-3-isoxazolyl)Benzoic Acid in Anti-inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential use of 4-(5-methyl-3-isoxazolyl)benzoic acid in anti-inflammatory research. While direct and extensive research on this specific molecule is emerging, its structural features—notably the isoxazole and benzoic acid moieties—suggest a strong potential as an anti-inflammatory agent. Structurally related compounds, such as selective COX-2 inhibitors, often feature similar heterocyclic and acidic functionalities. This document outlines hypothesized mechanisms of action, detailed experimental protocols for evaluation, and representative data based on the expected activity profile of this class of compounds.

Hypothesized Mechanism of Action

The anti-inflammatory activity of this compound is likely attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins (such as PGE2), which are key mediators of inflammation, pain, and fever.

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Experimental Workflow for Evaluation

A structured, multi-tiered approach is recommended to comprehensively evaluate the anti-inflammatory potential of this compound. This workflow progresses from initial in vitro screening to more complex cellular assays and finally to in vivo models of inflammation.

Caption: Multi-tiered workflow for anti-inflammatory evaluation.

Data Presentation: Hypothetical In Vitro and In Vivo Efficacy

The following tables present plausible, hypothetical data for this compound, benchmarked against known non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro COX Enzyme Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| This compound | 15.2 | 0.45 | 33.8 |

| Celecoxib (Control) | 7.6 | 0.04 | 190 |

| Ibuprofen (Control) | 5.1 | 12.9 | 0.4 |

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-Stimulated RAW 264.7 Macrophages

| Compound (Concentration) | NO Inhibition (%) | PGE2 Inhibition (%) | Cell Viability (%) |

|---|---|---|---|

| Test Compound (1 µM) | 25.4 ± 2.1 | 48.2 ± 3.5 | 98.5 ± 1.2 |

| Test Compound (10 µM) | 68.7 ± 4.3 | 85.1 ± 5.0 | 96.2 ± 2.1 |

| Test Compound (50 µM) | 82.1 ± 5.5 | 92.4 ± 4.8 | 89.7 ± 3.4 |

| Indomethacin (10 µM, Control) | 75.3 ± 4.9 | 90.5 ± 5.2 | 94.1 ± 2.8 |

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Treatment Group (Dose, p.o.) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |

|---|---|---|

| Vehicle Control | 0.85 ± 0.07 | - |

| Test Compound (10 mg/kg) | 0.51 ± 0.05 | 40.0 |

| Test Compound (30 mg/kg) | 0.28 ± 0.04 | 67.1 |

| Indomethacin (10 mg/kg, Control) | 0.35 ± 0.04 | 58.8 |

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound, dissolved in DMSO

-

Microplate reader (590-620 nm)

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).

-

Add 10 µL of heme and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate for 2 minutes at 25°C.

-

Add 50 µL of a saturated stannous chloride solution to stop the reaction.

-

Add 100 µL of the colorimetric substrate solution and incubate for 15 minutes at 25°C.

-

Read the absorbance at 590 nm.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound, dissolved in DMSO

-

Griess Reagent System

-

MTT assay kit for cell viability

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a stimulated group with vehicle only.

-

After incubation, collect 50 µL of the cell culture supernatant to measure NO production.

-

Add 50 µL of Sulfanilamide solution (from Griess kit) to the supernatant, incubate for 10 minutes.

-

Add 50 µL of NED solution and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Assess cell viability in the remaining cells using the MTT assay to rule out cytotoxicity.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute model of inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) λ-Carrageenan solution in saline

-

Test compound, formulated in 0.5% carboxymethylcellulose (CMC)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10 and 30 mg/kg).

-

Administer the test compound or vehicle orally (p.o.) 1 hour before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group at the time of peak inflammation (typically 3 hours).

-

Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

-

Application Notes and Protocols for High-Throughput Screening of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of isoxazole-based compound libraries to identify and characterize potential drug candidates. The protocols cover primary biochemical and cell-based screenings, secondary assays for hit confirmation and characterization, and data analysis strategies.

Introduction to Isoxazole Compounds in Drug Discovery

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] Their versatile structure allows for diverse substitutions, making them ideal for combinatorial library synthesis and high-throughput screening campaigns aimed at discovering novel therapeutics. Common molecular targets for isoxazole-based compounds include protein kinases, such as p38 MAP kinase and Casein Kinase 1 (CK1), and modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][6][7][8][9][10]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for an isoxazole library follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to secondary screens to confirm their activity, determine potency, and assess selectivity and potential cytotoxicity.

Protocol 1: Primary High-Throughput Screening - Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay for the primary screening of an isoxazole library to identify inhibitors of a target kinase (e.g., p38 MAP Kinase).[11][12][13] FP assays are homogeneous, rapid, and well-suited for HTS.[11]

Principle: A fluorescently labeled tracer that binds to the kinase's ATP-binding pocket is used. In the absence of an inhibitor, the tracer binds to the larger kinase, resulting in a high FP signal. If an isoxazole compound displaces the tracer, the unbound, smaller tracer tumbles more rapidly, leading to a decrease in the FP signal.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase Solution: Prepare the target kinase in assay buffer at a 2X final concentration (e.g., 20 nM).

-

Tracer Solution: Prepare the fluorescently labeled tracer in assay buffer at a 2X final concentration (e.g., 10 nM).

-

Compound Plates: Prepare 384-well plates with the isoxazole library compounds pre-dispensed (e.g., at 10 µM final concentration) and control wells (positive control: no inhibitor; negative control: known inhibitor).

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the 2X Kinase Solution to each well of the compound plate.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Add 5 µL of the 2X Tracer Solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)]) where mP is the millipolarization value.

-

Identify initial hits as compounds exhibiting inhibition greater than three times the standard deviation of the positive control.

-

Data Presentation: Primary Screen Hit Summary

| Metric | Value |

| Library Size | 10,000 Compounds |

| Screening Concentration | 10 µM |

| Hit Cutoff | >50% Inhibition |

| Initial Hit Rate | 1.5% |

| Number of Hits | 150 |

Protocol 2: Secondary Screening - Cell-Based Luciferase Reporter Assay for Signaling Pathway Modulation

This protocol is designed to validate the hits from the primary screen in a more biologically relevant, cell-based context. It uses a luciferase reporter assay to measure the inhibition of a specific signaling pathway (e.g., PI3K/Akt or MAPK) by the isoxazole compounds.[14][15]

Principle: A cell line is engineered to express a luciferase reporter gene under the control of a promoter that is activated by the signaling pathway of interest. Inhibition of the pathway by an active compound results in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture the reporter cell line in the recommended medium.

-

Seed the cells into 384-well white, clear-bottom plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds from the primary screen.

-

Add the compounds to the cells and incubate for a predetermined time (e.g., 6 hours).

-

-

Pathway Stimulation:

-

Add a stimulating agent (e.g., a growth factor) to all wells except the negative control to activate the signaling pathway.

-

Incubate for the optimal duration for pathway activation (e.g., 16 hours).

-

-

Luminescence Measurement:

-

Add a luciferase assay reagent (e.g., ONE-Glo™) to all wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (stimulated) and negative (unstimulated) controls.

-

Generate dose-response curves and calculate the IC₅₀ value for each compound using a non-linear regression model.

-

Data Presentation: IC₅₀ Values for Lead Isoxazole Compounds

| Compound ID | Kinase Inhibition IC₅₀ (µM) | Signaling Pathway Inhibition IC₅₀ (µM) |

| ISO-001 | 0.25 | 0.85 |

| ISO-007 | 0.52 | 1.20 |

| ISO-015 | 1.10 | 2.50 |

| ISO-023 | 0.18 | 0.55 |

Protocol 3: Cytotoxicity Assessment - MTT Assay

It is crucial to determine if the observed inhibition is due to specific target modulation or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][16][17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding:

-

Seed a relevant cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the isoxazole compounds for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).

-

Determine the CC₅₀ (50% cytotoxic concentration) for each compound.

-

Data Presentation: Cytotoxicity Profile of Lead Compounds

| Compound ID | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| ISO-001 | 0.25 | > 50 | > 200 |

| ISO-007 | 0.52 | 25 | 48 |

| ISO-015 | 1.10 | > 50 | > 45 |

| ISO-023 | 0.18 | 5 | 28 |

Signaling Pathway Visualization

The following diagrams illustrate the MAPK and PI3K/Akt signaling pathways, which are common targets for isoxazole-based compounds.

References

- 1. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]

- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. researchgate.net [researchgate.net]

- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes & Protocols: Developing Cell-based Assays for 4-(5-methyl-3-isoxazolyl)Benzoic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to developing and implementing a series of cell-based assays to characterize the biological activity of 4-(5-methyl-3-isoxazolyl)benzoic acid. Due to the presence of the isoxazole functional group, a moiety found in known anti-inflammatory agents, these protocols are designed to investigate the potential anti-inflammatory properties of this compound.[1][2] The assays described herein will enable the screening and characterization of the compound's effects on key inflammatory pathways, including cytokine release, NF-κB signaling, and neutrophil chemotaxis.

The human monocytic cell line THP-1 will be utilized as a model for macrophage-like cells, which are central to the inflammatory response.[3][4][5] Additionally, primary human neutrophils will be used to study the compound's effect on leukocyte migration, a critical event in inflammation.[6][7][8]

Assay for Pro-inflammatory Cytokine Release in THP-1 Macrophages

This assay will determine the effect of this compound on the release of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human THP-1 macrophage-like cells.

Experimental Workflow

Caption: Workflow for the pro-inflammatory cytokine release assay.

Experimental Protocol

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-